molecular formula C6H9N4O3P B14440800 N-(4-Nitrophenyl)phosphoric triamide CAS No. 77055-79-9

N-(4-Nitrophenyl)phosphoric triamide

Cat. No.: B14440800
CAS No.: 77055-79-9
M. Wt: 216.13 g/mol
InChI Key: UCYCEWSZAPJTAQ-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)phosphoric triamide is an organic compound with the molecular formula C6H9N4O3P It is a derivative of phosphoric triamide, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Nitrophenyl)phosphoric triamide can be synthesized starting from 4-nitroaniline and phosphorus pentachloride. The process involves the formation of a phosphoric acid dichloride intermediate, which is then reacted with ammonia to yield the final product .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale production. This includes controlling reaction temperatures, pressures, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)phosphoric triamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide can be used for nucleophilic aromatic substitution.

Major Products

    Reduction: The major product is N-(4-aminophenyl)phosphoric triamide.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

N-(4-Nitrophenyl)phosphoric triamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)phosphoric triamide involves its interaction with specific molecular targets, such as enzymes. It acts by inhibiting the activity of these enzymes, thereby regulating biochemical pathways. The nitro group plays a crucial role in its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Nitrophenyl)phosphoric triamide
  • N-(3-Nitrophenyl)phosphoric triamide
  • N-(4-Methylphenyl)phosphoric triamide

Uniqueness

N-(4-Nitrophenyl)phosphoric triamide is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits different binding affinities and inhibitory effects on enzymes, making it a valuable compound for specific applications .

Properties

CAS No.

77055-79-9

Molecular Formula

C6H9N4O3P

Molecular Weight

216.13 g/mol

IUPAC Name

N-diaminophosphoryl-4-nitroaniline

InChI

InChI=1S/C6H9N4O3P/c7-14(8,13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H5,7,8,9,13)

InChI Key

UCYCEWSZAPJTAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NP(=O)(N)N)[N+](=O)[O-]

Origin of Product

United States

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